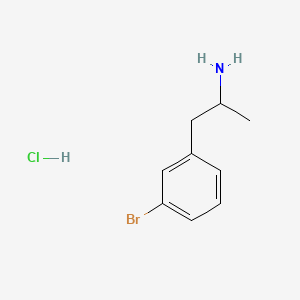

1-(3-bromophenyl)propan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

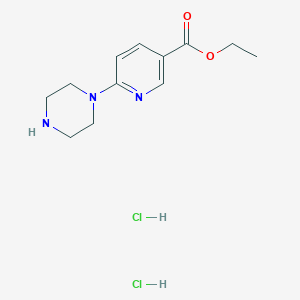

“1-(3-bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H13BrClN . It has a molecular weight of 250.56322 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(CC1=CC=CC(Br)=C1)N . The InChI key for this compound is ATRSAWXXYCBXLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 214.10 and a molecular formula of C9H12BrN . The compound is non-combustible .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Stereoselective Synthesis of Enantioenriched Amines : A study by Mourelle-Insua et al. (2016) details the development of enzymatic strategies to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a class of compounds related to 1-(3-bromophenyl)propan-2-amine hydrochloride. These compounds are precursors for antimicrobial agents like Levofloxacin (Ángela Mourelle-Insua, María López-Iglesias, V. Gotor, V. Gotor‐Fernández, 2016).

Synthesis of Benzimidazoles : Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from reactions involving o-Bromophenyl isocyanide, a compound related to this compound. This synthesis has implications for the development of various pharmaceutical compounds (A. Lygin, A. Meijere, 2009).

Inhibitory Effects and Neurological Studies

- Inhibition of Uptake into Serotonin Neurones : Fuller et al. (1978) conducted a study on a related compound, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which demonstrated potent antagonistic effects on serotonin depletion. This highlights the potential for this compound in neurological research (R. Fuller, H. Snoddy, K. Perry, F. Bymaster, D. Wong, 1978).

Material Science and Corrosion Inhibition

- Synthesis of Tertiary Amines and Corrosion Inhibition : Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds structurally similar to this compound, for their use in inhibiting carbon steel corrosion. This application is significant in material science and engineering (G. Gao, C. Liang, Hua Wang, 2007).

Chemoselectivity and Catalysis

- Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) discusses the catalysis involving compounds like this compound. This research has implications for chemoselective synthesis in organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

CO2 Capture

- Task-Specific Ionic Liquid for CO2 Capture : Bates et al. (2002) conducted a study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, a compound similar to this compound, for CO2 sequestration. This highlights its potential use in environmental applications (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, James H. Davis, 2002).

Safety and Hazards

properties

IUPAC Name |

1-(3-bromophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTKDPOKDRPBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)